Hexa(tetradecane-1-sulfonyl)benzene

Description

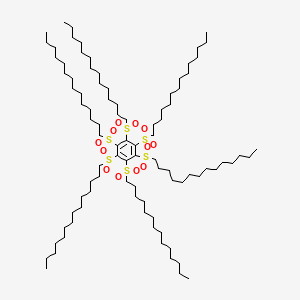

Hexa(tetradecane-1-sulfonyl)benzene is a fully substituted benzene derivative with six tetradecane-1-sulfonyl (-SO₂-C₁₄H₂₉) groups symmetrically attached to the aromatic ring. This compound is synthesized via sulfonation of benzene or its derivatives using tetradecane-1-sulfonyl chloride under catalytic conditions (e.g., AlCl₃), followed by purification via crystallization or distillation to achieve high purity .

Properties

CAS No. |

93094-44-1 |

|---|---|

Molecular Formula |

C90H174O12S6 |

Molecular Weight |

1640.7 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis(tetradecylsulfonyl)benzene |

InChI |

InChI=1S/C90H174O12S6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-103(91,92)85-86(104(93,94)80-74-68-62-56-50-44-38-32-26-20-14-8-2)88(106(97,98)82-76-70-64-58-52-46-40-34-28-22-16-10-4)90(108(101,102)84-78-72-66-60-54-48-42-36-30-24-18-12-6)89(107(99,100)83-77-71-65-59-53-47-41-35-29-23-17-11-5)87(85)105(95,96)81-75-69-63-57-51-45-39-33-27-21-15-9-3/h7-84H2,1-6H3 |

InChI Key |

QZMLULCOKQHYMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexa(tetradecane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by the attachment of tetradecane-1-sulfonyl groups. The process begins with the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide or concentrated sulfuric acid to form benzenesulfonic acid . This intermediate is then reacted with tetradecane-1-sulfonyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The sulfonation step is carefully controlled to prevent over-sulfonation, and the subsequent attachment of tetradecane-1-sulfonyl groups is carried out under anhydrous conditions to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Hexa(tetradecane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of tetradecane-1-sulfonic acid.

Reduction: Formation of tetradecane-1-sulfide.

Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Hexa(tetradecane-1-sulfonyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.

Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of Hexa(tetradecane-1-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. The benzene ring provides a stable platform for these interactions, enhancing the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Hexachlorobenzene (HCB)

Structure : Six chlorine atoms substituted on the benzene ring.

Key Properties :

- Molecular Weight : 284.78 g/mol (vs. ~1,302 g/mol for this compound).

- Water Solubility : Insoluble (0.006 mg/L at 20°C) .

- Vapor Pressure : 1.09 × 10⁻⁵ mm Hg at 20°C .

- Applications: Historically used as a fungicide and industrial chemical. Now banned under the Stockholm Convention due to its persistence, bioaccumulation, and toxicity . Comparison:

- This compound’s long alkyl chains confer higher hydrophobicity and lower volatility compared to HCB.

- Unlike HCB, it lacks halogen atoms, reducing environmental persistence and toxicity risks.

Hexafluorobenzene

Structure : Six fluorine atoms substituted on the benzene ring.

Key Properties :

- Molecular Weight : 186.06 g/mol.

- Water Solubility : 0.017 g/L.

- Reactivity : Highly stable due to strong C-F bonds; resistant to oxidation and electrophilic substitution.

- Applications : Used in electronics, solvents, and as a precursor in fluoropolymer synthesis.

Comparison : - Hexafluorobenzene’s small substituents result in lower molecular weight and higher volatility.

- The sulfonyl groups in this compound enable nucleophilic reactions (e.g., hydrolysis), unlike the inert C-F bonds in hexafluorobenzene .

Hexa(ethanesulfonyl)benzene

Structure : Six ethanesulfonyl (-SO₂-C₂H₅) groups on the benzene ring.

Key Properties :

- Molecular Weight : ~708 g/mol.

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO).

- Reactivity : Undergoes hydrolysis and complexation reactions due to sulfonyl groups .

Comparison : - This compound’s longer alkyl chains reduce solubility in polar solvents but enhance compatibility with nonpolar matrices (e.g., polyethylene).

- The tetradecane chains may improve thermal stability compared to shorter ethanesulfonyl groups.

Hexamethylbenzene

Structure : Six methyl (-CH₃) groups on the benzene ring.

Key Properties :

- Molecular Weight : 162.28 g/mol.

- Melting Point : 166–168°C.

- Applications : Model compound in crystallography and combustion chemistry.

Comparison : - This compound’s sulfonyl groups introduce polarity and reactivity absent in hexamethylbenzene.

- The bulky tetradecane chains sterically hinder reactions, unlike the accessible methyl groups in hexamethylbenzene .

Data Table: Comparative Analysis

| Property | This compound | Hexachlorobenzene | Hexafluorobenzene | Hexa(ethanesulfonyl)benzene |

|---|---|---|---|---|

| Substituent | -SO₂-C₁₄H₂₉ | -Cl | -F | -SO₂-C₂H₅ |

| Molecular Weight | ~1,302 g/mol | 284.78 g/mol | 186.06 g/mol | ~708 g/mol |

| Water Solubility | Insoluble | 0.006 mg/L | 0.017 g/L | Moderate |

| Vapor Pressure | Extremely low | 1.09 × 10⁻⁵ mm Hg | 40.3 mm Hg (25°C) | Low |

| Key Applications | Surfactants, polymers | Banned fungicide | Electronics | Research, catalysis |

Research Findings and Trends

- Reactivity : Sulfonyl groups in this compound enable nucleophilic substitution and complexation, similar to ethanesulfonyl derivatives but with slower kinetics due to steric hindrance .

- Thermal Stability : DSC/TGA studies suggest decomposition above 250°C, outperforming HCB (decomposes at ~242°C) but lagging behind hexafluorobenzene (>400°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.